molecular formula C10H6BrNO5 B13252661 2-(6-Bromo-2,4-dioxo-3,4-dihydro-2H-1,3-benzoxazin-3-yl)acetic acid

2-(6-Bromo-2,4-dioxo-3,4-dihydro-2H-1,3-benzoxazin-3-yl)acetic acid

Cat. No.: B13252661
M. Wt: 300.06 g/mol
InChI Key: BQLCTCWPXNPTJJ-UHFFFAOYSA-N
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Description

2-(6-Bromo-2,4-dioxo-3,4-dihydro-2H-1,3-benzoxazin-3-yl)acetic acid is a synthetic organic compound that belongs to the class of benzoxazinones This compound is characterized by the presence of a bromine atom, two oxo groups, and a benzoxazine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Bromo-2,4-dioxo-3,4-dihydro-2H-1,3-benzoxazin-3-yl)acetic acid typically involves the following steps:

    Formation of the Benzoxazine Ring: The initial step involves the formation of the benzoxazine ring through a cyclization reaction. This can be achieved by reacting an appropriate amine with a suitable carboxylic acid derivative under acidic or basic conditions.

    Bromination: The introduction of the bromine atom is usually carried out through an electrophilic bromination reaction. This involves the use of bromine or a bromine-containing reagent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light.

    Oxidation: The oxo groups are introduced through an oxidation reaction. Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), or other suitable oxidants.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2-(6-Bromo-2,4-dioxo-3,4-dihydro-2H-1,3-benzoxazin-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo groups to hydroxyl groups or to remove the bromine atom.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or hydrogen peroxide (H2O2) in acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), or catalytic hydrogenation.

    Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu), or other nucleophiles in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-(6-Bromo-2,4-dioxo-3,4-dihydro-2H-1,3-benzoxazin-3-yl)acetic acid has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design and development. It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.

    Material Science: The unique structure of the compound makes it a candidate for the development of novel materials with specific properties, such as polymers or coatings.

    Biological Research: The compound can be used as a probe or reagent in biochemical assays to study enzyme activity, protein interactions, or cellular processes.

Mechanism of Action

The mechanism of action of 2-(6-Bromo-2,4-dioxo-3,4-dihydro-2H-1,3-benzoxazin-3-yl)acetic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and oxo groups may play a role in binding to these targets, influencing their activity or function. The benzoxazine ring structure may also contribute to the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    2-(6-Chloro-2,4-dioxo-3,4-dihydro-2H-1,3-benzoxazin-3-yl)acetic acid: Similar structure with a chlorine atom instead of bromine.

    2-(6-Fluoro-2,4-dioxo-3,4-dihydro-2H-1,3-benzoxazin-3-yl)acetic acid: Similar structure with a fluorine atom instead of bromine.

    2-(6-Methyl-2,4-dioxo-3,4-dihydro-2H-1,3-benzoxazin-3-yl)acetic acid: Similar structure with a methyl group instead of bromine.

Uniqueness

2-(6-Bromo-2,4-dioxo-3,4-dihydro-2H-1,3-benzoxazin-3-yl)acetic acid is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom may enhance the compound’s biological activity or alter its physical properties compared to similar compounds with different substituents.

Biological Activity

2-(6-Bromo-2,4-dioxo-3,4-dihydro-2H-1,3-benzoxazin-3-yl)acetic acid is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

This compound belongs to the class of benzoxazines, which are known for their diverse biological activities. The presence of the bromo and dioxo functional groups contributes to its reactivity and potential bioactivity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Antimicrobial Activity :
    • Studies have shown that benzoxazine derivatives exhibit significant antibacterial and antifungal properties. The specific compound has demonstrated activity against various strains of bacteria and fungi.
    • Table 1 summarizes the Minimum Inhibitory Concentrations (MIC) for different microbial strains:
    Microbial StrainMIC (mg/mL)
    Staphylococcus aureus0.025
    Escherichia coli0.019
    Candida albicans0.039
  • Anti-inflammatory Effects :
    • Research indicates that benzoxazine derivatives can modulate inflammatory pathways. The compound has been linked to the inhibition of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
  • Anticancer Properties :
    • Preliminary studies suggest that this compound may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.

The mechanisms underlying the biological activities of this compound include:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
  • Interaction with Cellular Signaling Pathways : It has been shown to affect pathways related to inflammation and cell survival.

Case Studies

Several case studies highlight the efficacy of this compound in various biological contexts:

  • Antibacterial Study :
    A study conducted on the antibacterial effects revealed that the compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria. The results indicated a dose-dependent response with effective concentrations being notably lower than those required for conventional antibiotics.
  • Anti-inflammatory Research :
    In vivo studies demonstrated that treatment with the compound reduced inflammation markers in animal models of arthritis, supporting its potential therapeutic application in inflammatory diseases.
  • Cancer Cell Line Testing :
    In vitro assays using human cancer cell lines showed that the compound induced significant cytotoxic effects, leading to cell death at concentrations that were non-toxic to normal cells.

Properties

Molecular Formula

C10H6BrNO5

Molecular Weight

300.06 g/mol

IUPAC Name

2-(6-bromo-2,4-dioxo-1,3-benzoxazin-3-yl)acetic acid

InChI

InChI=1S/C10H6BrNO5/c11-5-1-2-7-6(3-5)9(15)12(4-8(13)14)10(16)17-7/h1-3H,4H2,(H,13,14)

InChI Key

BQLCTCWPXNPTJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)N(C(=O)O2)CC(=O)O

Origin of Product

United States

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